2-chloro-N-propylbenzamide
Description
2-Chloro-N-propylbenzamide (CAS: 6291-28-7) is a benzamide derivative featuring a chlorine substituent at the ortho position of the benzene ring and a propyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol. Structurally, the compound combines the electron-withdrawing chlorine atom, which influences electronic distribution, and the flexible N-propyl chain, contributing to steric and solubility properties. This compound is primarily utilized in laboratory settings as a synthetic intermediate or precursor for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMNWHJVYHPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324012 | |
| Record name | 2-chloro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66896-67-1 | |
| Record name | Benzamide, 2-chloro-N-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 405483 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation of 2-Chlorobenzoyl Chloride with Propylamine
Reaction Overview
This method involves converting 2-chlorobenzoic acid to its acyl chloride intermediate using a dehydrating agent, followed by reaction with propylamine. This approach is widely employed due to its simplicity and high efficiency .
Stepwise Procedure
-
Acyl Chloride Formation :
-
Amidation :
Key Reagents and Conditions
| Reagent | Role | Typical Conditions |
|---|---|---|
| 2-Chlorobenzoic acid | Starting material | Anhydrous DCM, reflux |
| Thionyl chloride | Dehydrating agent | 1.5–2.0 equiv, 2–4 hours |
| Propylamine | Amine nucleophile | 1.2–1.5 equiv, 0–60°C |
| Pyridine | Base (HCl scavenger) | Catalytic, room temperature |
Yield and Purity
-
Reported yields range from 60–85% for analogous benzamide derivatives .
-
Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Catalyzed Coupling with EDCI and DMAP
Reaction Overview
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid, enabling coupling with propylamine under mild conditions .
Stepwise Procedure
-
Activation :
-
Coupling :
-
Workup :
Key Reagents and Conditions
| Reagent | Role | Typical Conditions |
|---|---|---|
| EDCI | Coupling agent | 1.1–1.2 equiv, 0°C, 30 min |
| DMAP | Catalyst | 0.1–0.2 equiv |
| Propylamine | Nucleophile | 1.0–1.2 equiv, RT, 16–24 h |
Yield and Purity
Oxaziridine-Mediated Synthesis
Reaction Overview
This method leverages oxaziridines as intermediates to form amides under catalytic conditions, offering a green chemistry alternative .
Stepwise Procedure
-
Oxaziridine Preparation :
-
Amide Formation :
Key Reagents and Conditions
| Reagent | Role | Typical Conditions |
|---|---|---|
| Fe₂(SO₄)₃·5H₂O | Catalyst | 2.5 mol%, 70°C, 2–4 hours |
| SDS | Surfactant | 15 mol% |
| Oxaziridine | Intermediate | 0.5 mmol scale |
Yield and Purity
Benzotriazole-Mediated Activation
Reaction Overview
This method uses N-acylbenzotriazoles as stable intermediates, enabling milder reaction conditions for amide bond formation .
Stepwise Procedure
-
Benzotriazole Activation :
-
Coupling :
Key Reagents and Conditions
| Reagent | Role | Typical Conditions |
|---|---|---|
| DCC | Activating agent | 1.1–1.2 equiv, RT, 12–24 h |
| Benzotriazole | Stabilizing agent | 1.0 equiv |
| Propylamine | Nucleophile | 1.0–1.2 equiv, 0°C, 2 h |
Yield and Purity
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Amidation (Thionyl Chloride) | 60–85 | High scalability, low cost | Excess SOCl₂ handling required |
| EDCI/DMAP Coupling | 60–75 | Mild conditions, no HCl generation | EDCI and DMAP cost |
| Oxaziridine-Mediated | 70–90 | Eco-friendly, catalytic efficiency | Limited substrate scope |
| Benzotriazole Activation | 80+ | Stable intermediates, mild conditions | Multi-step synthesis required |
Optimization Strategies
-
Solvent Selection : DCM or THF are preferred for good solubility of intermediates .
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Catalyst Choice : Fe₂(SO₄)₃·5H₂O in oxaziridine methods enhances reaction rates .
-
Temperature Control : Reactions with EDCI/DMAP benefit from 0°C activation to minimize side reactions .
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted benzamides.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution Reactions: Substituted benzamides, such as 2-hydroxy-N-propylbenzamide.
Reduction Reactions: 2-chloro-N-propylbenzylamine.
Oxidation Reactions: 2-chloro-N-propylbenzoic acid.
Scientific Research Applications
2-chloro-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in formulations and as a precursor for active ingredients.
Mechanism of Action
The mechanism of action of 2-chloro-N-propylbenzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-chloro-N-propylbenzamide with benzamide analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects at the Benzamide Core
This compound vs. 2-Amino-N-propylbenzamide
- Chlorine vs. Amino Group: The chlorine atom in this compound enhances electrophilicity at the benzene ring, making it more reactive in substitution reactions. In contrast, 2-amino-N-propylbenzamide (from ) contains an electron-donating amino group, which increases resonance stabilization and basicity. This difference significantly impacts their roles in synthesis; chloro derivatives are often intermediates in cross-coupling reactions, while amino analogs serve as ligands or enzyme inhibitors .
- Applications: Chlorinated benzamides are preferred in pesticide synthesis due to their stability, whereas amino derivatives are explored in medicinal chemistry for targeting enzymes like HDACs .
This compound vs. 2-(N-Allylsulfamoyl)-N-propylbenzamide
- Sulfamoyl vs. Chlorine Substituent : The sulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide () introduces hydrogen-bonding capability and increased polarity, enhancing solubility in polar solvents. Chlorine, being hydrophobic, reduces aqueous solubility but improves lipid membrane permeability.
- Structural Analysis : X-ray crystallography of the sulfamoyl analog reveals planar geometry and intermolecular hydrogen bonds, whereas chlorine’s steric effects may lead to tighter crystal packing in this compound .
N-Substituent Variations
N-Propyl vs. N-Isopropyl
- This compound vs. Solubility: The isopropyl variant (2-chloro-N-isopropylbenzamide) is less soluble in polar solvents due to increased hydrophobicity compared to the N-propyl analog .
Physicochemical and Functional Comparisons
Research Findings and Trends
- Reactivity: Chlorinated benzamides exhibit higher electrophilic aromatic substitution rates compared to methoxy or amino derivatives, as shown in studies on 2-aminobenzamides .
- Biological Activity : Sulfamoyl-substituted benzamides (e.g., ) demonstrate enhanced antimicrobial activity due to their ability to disrupt bacterial membranes, whereas chloro analogs are less potent in this regard .
- Synthetic Utility: The N-propyl chain in this compound balances reactivity and solubility, making it a versatile intermediate in organocatalysis and peptide synthesis .
Biological Activity
2-Chloro-N-propylbenzamide (CAS Number: 66896-67-1) is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a propyl group and a chlorine atom at the ortho position relative to the amide functional group. The presence of these substituents influences its reactivity and biological interactions.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to various enzymes and receptors, leading to alterations in their activity. Notably, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by altering nuclear morphology and triggering apoptotic pathways . The compound's ability to inhibit topoisomerase II has been identified as a key mechanism contributing to its anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-N-methylbenzamide | structure | Moderate cytotoxicity |
| 2-Chloro-N-ethylbenzamide | structure | Lower antimicrobial activity |
| 2-Chloro-N-isopropylbenzamide | structure | Variable anticancer effects |
The propyl group in this compound enhances its steric and electronic properties compared to its methyl and ethyl analogs, which may influence its biological activity significantly.
Cytotoxicity Against Breast Cancer Cells
A notable study evaluated the cytotoxicity of this compound against the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value indicating potent cytotoxic effects, significantly higher than many standard chemotherapeutic agents. Flow cytometric analysis confirmed that treated cells showed increased apoptosis rates compared to untreated controls .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound, where it was tested against various bacterial strains. Results demonstrated that this compound inhibited bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
